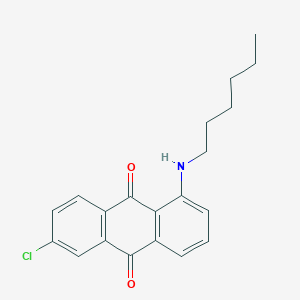
6-Chloro-1-(hexylamino)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(hexylamino)anthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds known for their diverse applications in various fields. This compound features a chloro substituent at the 6th position and a hexylamino group at the 1st position of the anthracene-9,10-dione core. Anthraquinone derivatives are widely studied due to their interesting photophysical, photochemical, and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(hexylamino)anthracene-9,10-dione typically involves the substitution of the anthraquinone core. One common method is the Friedel-Crafts acylation of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl3), followed by chlorination and amination reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired substitution and functionalization.
Industrial Production Methods
Industrial production of anthraquinone derivatives, including this compound, often involves large-scale oxidation of anthracene using chromium (VI) as the oxidant . This method is favored for its efficiency and scalability, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-(hexylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups at specific positions on the anthracene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions often require controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-(hexylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-(hexylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial or anticancer effects . The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone: The parent compound with similar core structure but without the chloro and hexylamino substituents.
1,4-Anthraquinone: Another isomer with different substitution pattern.
Emodin: A naturally occurring anthraquinone derivative with hydroxyl groups.
Uniqueness
6-Chloro-1-(hexylamino)anthracene-9,10-dione is unique due to its specific substituents, which impart distinct chemical and biological properties. The chloro group enhances its reactivity, while the hexylamino group provides additional functionalization possibilities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
61100-59-2 |
|---|---|
Molekularformel |
C20H20ClNO2 |
Molekulargewicht |
341.8 g/mol |
IUPAC-Name |
6-chloro-1-(hexylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20ClNO2/c1-2-3-4-5-11-22-17-8-6-7-15-18(17)20(24)14-10-9-13(21)12-16(14)19(15)23/h6-10,12,22H,2-5,11H2,1H3 |
InChI-Schlüssel |
CHJUCEDRDZFZQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3'-[Methyl(phenyl)silanediyl]bis(1-phenylprop-2-yn-1-one)](/img/structure/B14585136.png)
![3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14585139.png)
![1-Chloro-2-[(4-chlorophenoxy)methyl]-3H-naphtho[2,1-b]pyran](/img/structure/B14585140.png)
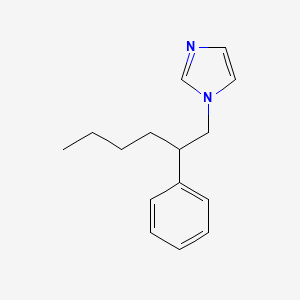
![1-[7-(5-Hexylundecyl)-9H-fluoren-2-YL]pentan-1-one](/img/structure/B14585151.png)

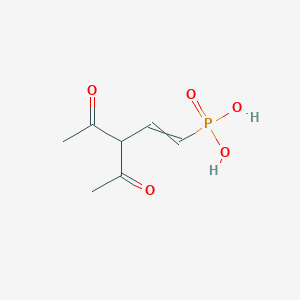
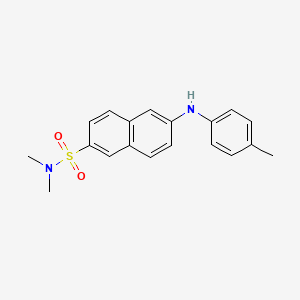

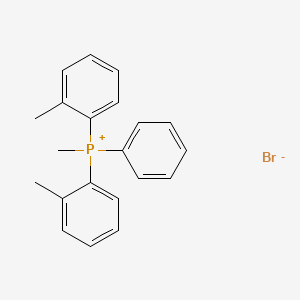
![[(2,2,4,4-Tetramethylpentane-3-sulfinyl)methyl]benzene](/img/structure/B14585181.png)
![Morpholine, 4-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14585188.png)

